molecular formula C17H16O3 B2570349 3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde CAS No. 1055421-74-3

3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

Cat. No. B2570349
CAS RN: 1055421-74-3
M. Wt: 268.312
InChI Key: JYXQHLPIQXZKGE-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde is a chemical compound with the molecular formula C17H16O3 . It has a molecular weight of 268.31 . This compound is used in scientific research and finds applications in the synthesis of pharmaceuticals, agrochemicals, and as a reagent in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in the referenced databases .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 449.6±40.0 °C and a predicted density of 1.144±0.06 g/cm3 .

Scientific Research Applications

Safety And Hazards

This compound is classified as an irritant (Hazard Code: Xi) . Further safety, risk, hazard, and MSDS information should be sought from appropriate resources when handling this compound .

properties

IUPAC Name

3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXQHLPIQXZKGE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)OC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

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